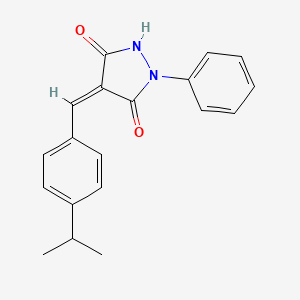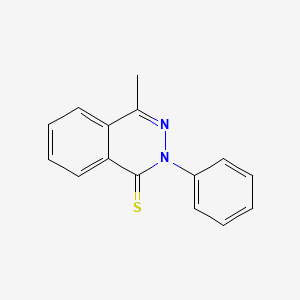![molecular formula C21H27NO3 B5796357 2-(4-tert-butylphenoxy)-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B5796357.png)
2-(4-tert-butylphenoxy)-N-[2-(4-methoxyphenyl)ethyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-tert-butylphenoxy)-N-[2-(4-methoxyphenyl)ethyl]acetamide, commonly known as TBMEOA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the family of amides and is known for its high potency and selectivity towards certain biological targets.
Wirkmechanismus
TBMEOA exerts its biological activity by binding to and modulating the activity of TRPV1 and CB1 receptors. TRPV1 is a non-selective cation channel that is activated by various stimuli such as heat, capsaicin, and acid. It is involved in pain sensation and inflammation. TBMEOA acts as a potent agonist of TRPV1, leading to the activation of the channel and subsequent release of neurotransmitters such as substance P and calcitonin gene-related peptide (CGRP). CB1 is a G protein-coupled receptor that is activated by endocannabinoids such as anandamide and 2-arachidonoylglycerol (2-AG). It is involved in various physiological processes such as appetite, pain sensation, and mood regulation. TBMEOA acts as a selective antagonist of CB1, leading to the inhibition of its activity and subsequent modulation of the endocannabinoid system.
Biochemical and Physiological Effects
TBMEOA has been shown to have various biochemical and physiological effects in different disease models. In neuropathic pain models, TBMEOA has been shown to reduce pain behavior and increase the expression of TRPV1 in sensory neurons. In inflammatory pain models, TBMEOA has been shown to reduce pain behavior and inhibit the release of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). In cancer models, TBMEOA has been shown to inhibit the growth and migration of cancer cells and induce apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
TBMEOA has several advantages for lab experiments. It is a highly potent and selective compound that can be used to study the role of specific biological targets in disease models. It is also relatively easy to synthesize and purify, making it accessible to researchers. However, there are also some limitations to its use. TBMEOA has a relatively short half-life and can be rapidly metabolized in vivo, making it difficult to study its long-term effects. It also has a narrow therapeutic window and can cause toxic effects at high doses.
Zukünftige Richtungen
There are several future directions for the study of TBMEOA. One possible direction is the development of more potent and selective analogs of TBMEOA that can be used to study specific biological targets. Another direction is the study of the long-term effects of TBMEOA and its metabolites in vivo. This could involve the development of new animal models and analytical methods for the detection of TBMEOA and its metabolites. Finally, the potential clinical applications of TBMEOA in the treatment of pain and inflammation should be further explored. This could involve the development of new drug delivery systems and clinical trials to evaluate its safety and efficacy in humans.
Conclusion
In conclusion, TBMEOA is a synthetic compound that has been extensively studied for its potential applications in scientific research. It has a potent and selective activity towards certain biological targets and has been used to study the role of these targets in various disease models. TBMEOA exerts its biological activity by binding to and modulating the activity of TRPV1 and CB1 receptors. It has various biochemical and physiological effects in different disease models and has several advantages and limitations for lab experiments. There are several future directions for the study of TBMEOA, including the development of more potent and selective analogs, the study of its long-term effects, and the potential clinical applications in the treatment of pain and inflammation.
Synthesemethoden
The synthesis of TBMEOA involves the reaction between 4-tert-butylphenol and 4-methoxyphenethylamine followed by acetylation with acetic anhydride. The reaction is carried out in the presence of a catalyst such as sulfuric acid or phosphoric acid. The final product is purified by recrystallization from a suitable solvent such as ethanol or acetone. The purity and yield of the product can be improved by using different reaction conditions and purification methods.
Wissenschaftliche Forschungsanwendungen
TBMEOA has been extensively studied for its potential applications in scientific research. It has been shown to have potent and selective activity towards certain biological targets such as the transient receptor potential vanilloid 1 (TRPV1) ion channel and the cannabinoid receptor type 1 (CB1). These targets are involved in pain sensation, inflammation, and other physiological processes. TBMEOA has been used to study the role of these targets in various disease models such as neuropathic pain, inflammatory pain, and cancer.
Eigenschaften
IUPAC Name |
2-(4-tert-butylphenoxy)-N-[2-(4-methoxyphenyl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO3/c1-21(2,3)17-7-11-19(12-8-17)25-15-20(23)22-14-13-16-5-9-18(24-4)10-6-16/h5-12H,13-15H2,1-4H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHCSUAUXPRVSNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)NCCC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-tert-butylphenoxy)-N-[2-(4-methoxyphenyl)ethyl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(2,6-difluorobenzyl)oxy]-2(1H)-quinoxalinone 4-oxide](/img/structure/B5796298.png)
![4-methyl-N-[2-(phenylthio)phenyl]benzamide](/img/structure/B5796304.png)

![4-{methyl[4-(4-pyridinyl)-1,3-thiazol-2-yl]amino}phenol](/img/structure/B5796319.png)



![ethyl 4-{[(2-naphthyloxy)acetyl]amino}benzoate](/img/structure/B5796345.png)



![4-{[(4-chlorophenyl)sulfonyl]amino}phenyl acetate](/img/structure/B5796387.png)